molecular formula C15H14O B195590 Dibenzosuberol CAS No. 1210-34-0

Dibenzosuberol

Cat. No. B195590
CAS RN: 1210-34-0
M. Wt: 210.27 g/mol
InChI Key: POAVRNPUPPJLKZ-UHFFFAOYSA-N
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Description

Dibenzosuberol is a compound with the molecular formula C15H14O and a molecular weight of 210.27 . It is also known as Amitriptyline Hydrochloride Imp. G (EP), Amitriptyline Imp. G (EP), and 10,11-Dihydro .


Molecular Structure Analysis

The molecular structure of Dibenzosuberol is represented by the SMILES string OC1c2ccccc2CCc3ccccc13 . This indicates that the molecule consists of a cyclic structure with a hydroxyl group attached.


Physical And Chemical Properties Analysis

Dibenzosuberol has a boiling point of 166-169 °C/1 mmHg and a melting point of 91-93 °C . It is a neat product, meaning it is in its pure form without any additives or substances .

Scientific Research Applications

1. Antidepressant Potential

Dibenzosuberol derivatives have been explored for their potential use as tricyclic antidepressants. Studies have synthesized novel dibenzosuberone derivatives, highlighting their relevance in psychiatric medication research (Merkaš et al., 2005).

2. Chemical Synthesis and Applications

The synthesis and applications of dibenzosuberone compounds have been widely studied. These compounds are significant in both synthetic and biological research, with a focus on their chemistry and reactions (Daştan et al., 2017).

3. Inhibitors for Medical Research

Dibenzosuberone derivatives have been developed as potent and selective inhibitors of p38 mitogen-activated protein kinase, indicating potential applications in pharmacological research and anti-inflammatory drug development (Koeberle et al., 2012).

4. Polymerization Catalysts

Dibenzosuberyl groups have been used in the effective shielding of NiII active sites in catalysts, leading to the production of ultrahigh molecular weight polyethylenes with a strictly linear microstructure. This indicates its application in materials science (Wang et al., 2020).

5. Optoelectronic Applications

Pi-conjugated compounds ending with dibenzosuberenylidene have been synthesized for potential use in optoelectronics due to their efficient luminescence and aggregation-induced emission behavior (Wang et al., 2005).

6. Antibacterial and Antifungal Properties

Novel oxadiazole analogs containing dibenzosuberane moiety have shown significant antibacterial and antifungal activities, indicating their potential in medical and pharmaceutical research (Moger et al., 2013).

7. Biochemical Research

Dibenzosuberane compounds have been optimized for affinity in human species, showing potential in biochemical and pharmacological studies, especially in relation to the bradykinin B2 receptor (Marceau et al., 2003).

Safety And Hazards

Dibenzosuberol is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAVRNPUPPJLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153104
Record name Dibenzosuberol
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzosuberol

CAS RN

1210-34-0
Record name Dibenzosuberol
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Record name Dibenzosuberol
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Record name Dibenzosuberol
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Record name Dibenzosuberol
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Record name Dibenzo(b,f)cycloheptan-1-ol
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Record name DIBENZOSUBEROL
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Synthesis routes and methods

Procedure details

A mixture of 208 g of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, 2 l of ethanol, 200 g of sodium hydroxide and 300 g of zinc powder is heated to boiling under reflux while stirring for 2 hours. The still warm mixture is filtered over kieselguhr while back-washing with about 1 l of methanol. After concentration of the yellow solution to about 1 l, the thick paste obtained is partitioned between 2 l of chloroform and 1 l of water. The alkaline-aqueous phase is adjusted to pH 3 to 4 with about 400 ml of concentrated hydrochloric acid while cooling with ice and extracted with 1 l of chloroform. The combined chloroform extracts are washed with water until they are neutral and subsequently dried over magnesium sulfate in the presence of a small amount of active carbon. After filtration and concentration of the clear, light yellowish solution, there is obtained 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol as an almost white, crystalline mass with a melting point of 89-91°.
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
MA Murray, LM Babe - Antiviral research, 1999 - Elsevier
A series of derivatives of dibenzofuran and dibenzosuberol block rhinovirus replication in vitro as judged by their ability to hinder the cytopathic effect in cells infected with HRV14 or …
Number of citations: 13 www.sciencedirect.com
D Budac, D Shukla, E Krogh, P Wan - Journal of Photochemistry and …, 1992 - Elsevier
The possible photosolvolysis of 5-substituted 5H-dibenzosuberols (3–6) has been studied in aqueous methanol. Only the parent system, 5H-dibenzosuberol (3) reacts via …
Number of citations: 6 www.sciencedirect.com
V Mychajlyszyn, M Protiva - Collection of Czechoslovak Chemical …, 1959 - cccc.uochb.cas.cz
… Um zum bisher nichtbeschriebenen 2,3;6,7-Dibenzosuberol (V11) zu gelangen, untersuchten wir die Reduktion des Ketons 11. Schon Treibs10 erwahnt zwar im allgemeinen Te,il …
Number of citations: 20 cccc.uochb.cas.cz
MT Căproiu, F Dumitrascu, S Shova, IC Chirită… - Tetrahedron …, 2014 - Elsevier
… The new 10,11-dihydrodibenzo[a,d]cycloheptene S-thiocarbamate derivatives 8 were synthesized using a condensation reaction between alcohol 6 (5-dibenzosuberol), and the …
Number of citations: 4 www.sciencedirect.com
MC Young, AM Johnson, RJ Hooley - Chemical Communications, 2014 - pubs.rsc.org
… This reaction is remarkable, considering that dibenzosuberol … added to the mixture of dibenzosuberol and isocyanate, no … , but the sterically-hindered dibenzosuberol is an ineffective …
Number of citations: 55 pubs.rsc.org
C Wang, X Kang, S Dai, F Cui, Y Li, H Mu… - Angewandte …, 2021 - Wiley Online Library
… The key aniline building block is accessible in a single step from commercially available dibenzosuberol. This shielding approach suppresses chain transfer and branch formation to …
Number of citations: 48 onlinelibrary.wiley.com
L Shapiro, D Avnir - ChemCatChem, 2017 - Wiley Online Library
… the more sensitive and difficult oxidation step (of dibenzosuberol). The test was measured for … For [Ir]@Ag and [Ir]@Pd, fresh dibenzosuberol was added to the used reaction mixture after …
E Weber, S Nitsche, A Wierig… - European Journal of …, 2002 - Wiley Online Library
… The greatest numbers of inclusion compounds were formed by 15 (25) and 14 (24), molecules comprising a central axis of medium length and dibenzosuberol or dibenzosuberenol …
JL Richardson, IRE Nett, DC Jones… - …, 2009 - Wiley Online Library
… Thus, the diphenylmethane moiety was cyclised to the corresponding dibenzosuberol and … Intermediate compound 4 was formed by reaction between dibenzosuberol and 2-…
DA Roberts, BS Pilgrim, JR Nitschke - Chemical Society Reviews, 2018 - pubs.rsc.org
… The alcohol groups of dibenzosuberol-edged mesocate 39 reacted with primary and … Interestingly, the free dibenzosuberol subcomponent (38) did not react with isocyanates in the same …
Number of citations: 189 pubs.rsc.org

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